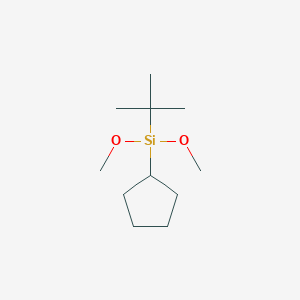
Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy-: is an organosilicon compound characterized by the presence of a cyclopentyl group, a tert-butyl group, and two methoxy groups attached to a silicon atom. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- typically involves the reaction of cyclopentylmagnesium bromide with tert-butylchlorosilane, followed by the introduction of methoxy groups through a methanolysis reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The silicon atom can be reduced to form silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are used under controlled conditions.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. The methoxy groups enhance the compound’s reactivity by providing sites for further chemical modification.
Comparación Con Compuestos Similares
- Silane, cyclopentyl(1,1-dimethylethoxy)dimethoxy-
- Silane, cyclopentyl(1,1-dimethylethyl)trimethoxy-
Comparison: Silane, cyclopentyl(1,1-dimethylethyl)dimethoxy- is unique due to its specific combination of cyclopentyl and tert-butyl groups, which impart distinct steric and electronic properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
148913-88-6 |
|---|---|
Fórmula molecular |
C11H24O2Si |
Peso molecular |
216.39 g/mol |
Nombre IUPAC |
tert-butyl-cyclopentyl-dimethoxysilane |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(12-4,13-5)10-8-6-7-9-10/h10H,6-9H2,1-5H3 |
Clave InChI |
VMDQOUFBCDKESZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1CCCC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
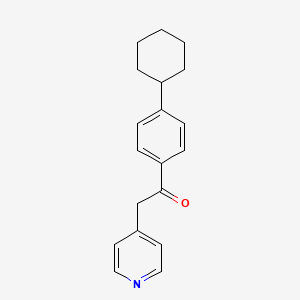

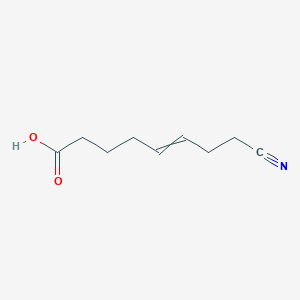
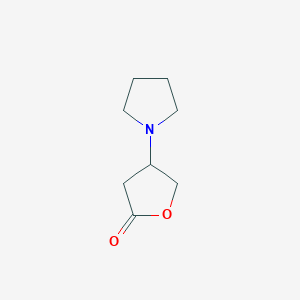
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
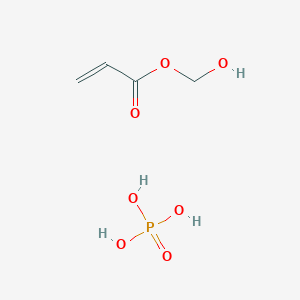

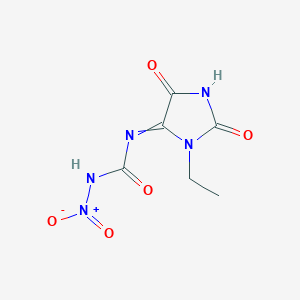
![Chloro(dimethyl)[4-(propan-2-yl)phenyl]stannane](/img/structure/B14260183.png)
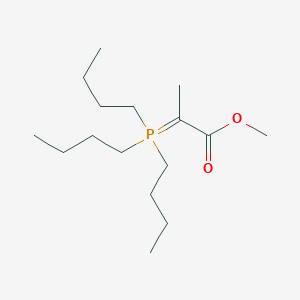
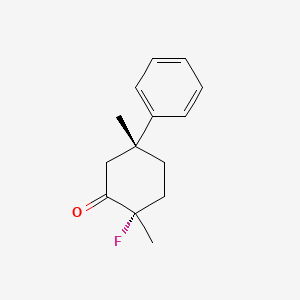
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
